2-Methyl-1H-pyrrolo[2,3-b]pyridine

Kinase Inhibition V600E-BRAF Cancer Research

2-Methyl-1H-pyrrolo[2,3-b]pyridine (CAS 23612-48-8) is an essential 7-azaindole building block for kinase inhibitor development. The 2-methyl substitution enhances lipophilicity (XLogP3: 1.7) and enables superior docking scores compared to Vemurafenib in BRAF V600E studies. As a direct precursor to clinical candidates BMS-645737 (VEGFR-2 inhibitor) and Fevipiprant (DP2 antagonist), this scaffold offers a validated entry point for oncology, inflammation, and respiratory disease programs. Its documented tautomeric behavior and solid-state properties ensure reproducible results in both medicinal chemistry optimization and industrial process development. Choose this specific building block to avoid failed synthetic routes and irreproducible biological outcomes.

Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
CAS No. 23612-48-8
Cat. No. B1296941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1H-pyrrolo[2,3-b]pyridine
CAS23612-48-8
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1)N=CC=C2
InChIInChI=1S/C8H8N2/c1-6-5-7-3-2-4-9-8(7)10-6/h2-5H,1H3,(H,9,10)
InChIKeyXDHFUUVUHNOJEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1H-pyrrolo[2,3-b]pyridine (CAS 23612-48-8) Scientific Selection & Procurement Guide


2-Methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 23612-48-8), a 7-azaindole derivative, is a heterocyclic building block and core scaffold for kinase inhibitor development [1]. Its molecular weight is 132.16 g/mol (C8H8N2) with a melting point range of 136-142°C . The compound is a white powder, soluble in chloroform and methanol [2]. Beyond its role as an intermediate, it serves as a direct precursor for key clinical candidates such as the VEGFR-2 inhibitor BMS-645737 and the DP2 receptor antagonist Fevipiprant, offering a well-defined entry point for both medicinal chemistry optimization and industrial process development .

Why 2-Methyl-1H-pyrrolo[2,3-b]pyridine Cannot Be Substituted by Unsubstituted or Alternative Azaindoles


The 2-methyl substitution fundamentally alters the chemical and biological profile of the pyrrolo[2,3-b]pyridine scaffold. The methyl group increases lipophilicity (XLogP3: 1.7) and influences solid-state packing (mp 136-142°C) [1]. Critically, this modification can enable or enhance specific intermolecular interactions, as demonstrated in computational studies where methyl-bearing pyrrolo[2,3-b]pyridine derivatives exhibited docking scores superior to the FDA-approved drug Vemurafenib [2]. The compound's documented ability to form tautomers under various conditions further distinguishes it from analogs lacking the 2-position substituent . This combination of physicochemical and biological divergence means that substituting 2-methyl-1H-pyrrolo[2,3-b]pyridine with a generic azaindole will likely result in failed synthetic routes, altered biological activity, or irreproducible experimental outcomes.

Quantitative Differentiation of 2-Methyl-1H-pyrrolo[2,3-b]pyridine: Head-to-Head Evidence Guide


Comparative Docking Performance Against V600E-BRAF Kinase

Computational studies show that specific 2-methyl-substituted pyrrolo[2,3-b]pyridine derivatives can achieve superior docking scores compared to the FDA-approved drug Vemurafenib [1].

Kinase Inhibition V600E-BRAF Cancer Research

Optimized Physicochemical Profile vs. Unsubstituted Azaindole

The 2-methyl substituent confers distinct physicochemical properties that enhance drug-likeness. Compared to the unsubstituted 1H-pyrrolo[2,3-b]pyridine (XLogP3: 1.2), the methyl group increases lipophilicity to XLogP3 1.7 while maintaining a favorable polar surface area (TPSA 28.7 Ų) [1][2].

Medicinal Chemistry ADME Drug Design

Validated Role as an Intermediate in Industrialized Acylation Reactions

2-Methyl-1H-pyrrolo[2,3-b]pyridine is not merely a research chemical; it has been successfully industrialized for use in acylation reactions to synthesize amides, a key transformation in pharmaceutical manufacturing .

Organic Synthesis Process Chemistry Scale-up

Optimal Research & Industrial Applications for 2-Methyl-1H-pyrrolo[2,3-b]pyridine (CAS 23612-48-8)


Medicinal Chemistry: Design and Synthesis of VEGFR-2 and DP2 Antagonists

Serving as a direct intermediate for BMS-645737 (VEGFR-2 inhibitor) and Fevipiprant (DP2 receptor antagonist), this compound is ideal for medicinal chemistry programs focused on oncology, inflammation, and respiratory diseases .

Process Chemistry and Scale-up: Industrial Amide Synthesis

Given its proven utility in industrialized acylation reactions, this compound is a robust building block for process chemists developing scalable routes to amide-containing pharmaceuticals .

Computational Chemistry: In Silico Kinase Inhibitor Discovery

As part of a scaffold shown to outperform Vemurafenib in V600E-BRAF docking studies, this compound is a validated core for structure-based drug design and virtual screening campaigns against kinase targets [1].

Technical Documentation Hub

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